molecular formula C11H14O4 B14026124 2,4-Dimethoxybenzyl acetate

2,4-Dimethoxybenzyl acetate

Cat. No.: B14026124
M. Wt: 210.23 g/mol
InChI Key: ZOZSHXWJDLZJOW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Esters and Benzyl (B1604629) Derivatives

2,4-Dimethoxybenzyl acetate (B1210297) is a distinct chemical entity that belongs to the broad class of aromatic esters and, more specifically, to the group of benzyl derivatives. Aromatic esters are characterized by an ester functional group attached to an aromatic ring system, a feature that often imparts unique chemical and physical properties. These compounds are ubiquitous in nature and are widely synthesized for use in various industries. researchgate.net Benzyl derivatives, on the other hand, are compounds containing a benzyl group—a benzene (B151609) ring attached to a CH2 group. acs.org

The combination of both the aromatic ester and benzyl functionalities in 2,4-dimethoxybenzyl acetate results in a molecule with a specific reactivity profile. The ester group can undergo characteristic reactions such as hydrolysis, while the benzyl portion, activated by two methoxy (B1213986) groups, influences the molecule's electronic properties and reactivity. The presence of the dimethoxy-substituted benzene ring is a key structural feature that sets it apart from simpler benzyl esters.

Historical Development and Initial Reports of this compound and Related Compounds

The historical development of this compound is closely tied to the broader exploration of benzyl protecting groups in organic synthesis. The 2,4-dimethoxybenzyl (DMB) group, in particular, gained prominence as a useful protecting group for various functional groups, including alcohols, amines, and amides. acs.orgresearchgate.net The synthesis of this compound itself is a straightforward transformation, typically involving the acetylation of 2,4-dimethoxybenzyl alcohol. vulcanchem.comlookchem.com

Early research into related compounds, such as 2,4-dimethoxybenzylamine (B23717) and its derivatives, highlighted the utility of the 2,4-dimethoxybenzyl moiety in peptide synthesis as a protecting group for glutamine and asparagine, with the first reports appearing in the early 1970s. acs.orgresearchgate.net This established the foundation for the use of the DMB group in more complex synthetic strategies. The development of methods to introduce and remove the DMB group has been a subject of ongoing research, with various acidic conditions being explored for its cleavage. researchgate.net

Structural Features and Electronic Characteristics of the this compound Moiety

The molecular structure of this compound consists of a central benzyl core substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and an acetate group attached to the benzylic carbon. The IUPAC name for this compound is (2,4-dimethoxyphenyl)methyl acetate. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C11H14O4 210.23 Reference compound
2,4-Dimethoxybenzyl Alcohol C9H12O3 168.19 Lacks the acetate group. nih.gov
2,4-Dimethylbenzyl Acetate C11H14O2 178.23 Contains methyl groups instead of methoxy groups. nih.govhabitablefuture.org
4-Methoxybenzyl Acetate C10H12O3 180.20 Lacks the second methoxy group at the 2-position. mdpi.com

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of this compound and the broader 2,4-dimethoxybenzyl (DMB) group lies in their application as protecting groups in multi-step organic synthesis. acs.orgrsc.org The DMB group can be readily introduced and is stable under a variety of reaction conditions, yet it can be cleaved under specific, often mild, acidic conditions, providing orthogonality with other protecting groups. researchgate.netnih.gov

The stabilized carbocation intermediate formed upon cleavage of the DMB group can be trapped by various nucleophiles, making it a useful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity has been exploited in the synthesis of complex molecules. Furthermore, derivatives of 2,4-dimethoxybenzyl compounds have been investigated for their potential biological activities, serving as building blocks in medicinal chemistry research. ontosight.aiontosight.ai

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Situate this compound within the context of aromatic esters and benzyl derivatives.

Detail the historical development and initial synthetic reports of the compound and its close relatives.

Elucidate the key structural and electronic features that govern its reactivity.

Highlight its significance and applications in the field of advanced organic synthesis and chemical research.

This review will focus exclusively on the chemical aspects of this compound, adhering strictly to the outlined topics and excluding any information outside this scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)methyl acetate

InChI

InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3

InChI Key

ZOZSHXWJDLZJOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethoxybenzyl Acetate

Esterification Reactions for 2,4-Dimethoxybenzyl Acetate (B1210297) Synthesis

The final step in the production of 2,4-dimethoxybenzyl acetate involves the formation of an ester linkage between 2,4-dimethoxybenzyl alcohol and an acetyl group. This can be accomplished through several established esterification protocols.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. In the context of this compound synthesis, this would entail the reaction of 2,4-dimethoxybenzyl alcohol with acetic acid. While specific studies on the direct esterification of 2,4-dimethoxybenzyl alcohol are not extensively detailed in the reviewed literature, analogous reactions with similar benzyl (B1604629) alcohols provide insight into viable methodologies.

For instance, the direct esterification of benzyl alcohol with acetic acid has been successfully carried out using a porous phenol-sulphonic acid-formaldehyde resin (PAFR) as a heterogeneous catalyst. researchgate.net This approach offers high yields without the need for removing water from the reaction mixture. researchgate.net Another relevant example is the direct esterification of 2,4-dichlorobenzyl alcohol with acetic acid, which has been achieved using benzyltriphenylphosphonium (B107652) tribromide (BTPTB) as a catalyst. lampyridjournal.com These examples suggest that similar catalytic systems could be effectively applied to the synthesis of this compound.

A study on the direct esterification of various primary benzylic alcohols with acetic acid using a magnetic nanoparticle-supported catalyst (Fe3O4@SiO2-S-XIm+HSO4−) demonstrated high to excellent yields (80-99%) under solvent-free conditions at 85°C. rsc.org This method's success with substituted benzyl alcohols, including those with electron-donating groups like methoxy (B1213986) groups, indicates its potential applicability for the synthesis of this compound. rsc.org

Table 1: Examples of Catalysts Used in Direct Esterification of Benzyl Alcohols

CatalystAlcohol SubstrateReagentConditionsYieldReference
Porous Phenol-Sulphonic Acid-Formaldehyde Resin (PAFR)Benzyl AlcoholAcetic Acid50°C, 12h94% researchgate.net
Benzyltriphenylphosphonium Tribromide (BTPTB)2,4-Dichlorobenzyl AlcoholAcetic AcidRefluxHigh lampyridjournal.com
Fe3O4@SiO2-S-XIm+HSO4−4-Methoxybenzyl AlcoholAcetic Acid85°C, 15h, solvent-free>99% rsc.org
Fe3O4@SiO2-S-XIm+HSO4−2,4-Dichlorobenzyl AlcoholAcetic Acid85°C, 15h, solvent-free94% rsc.org

Transesterification Pathways

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of 2,4-dimethoxybenzyl alcohol with an acetate ester, such as ethyl acetate or isopropenyl acetate, in the presence of a catalyst. smolecule.comrsc.org The equilibrium is typically driven forward by removing the alcohol byproduct (e.g., ethanol). nih.gov

One study describes the transesterification of 2,4-dimethoxybenzyl alcohol with methyl N-acetylcarbamate in refluxing xylenes (B1142099) to produce 2,4-dimethoxybenzyl N-acetylcarbamate. jst.go.jp While not forming the acetate directly, this demonstrates the reactivity of the alcohol in a transesterification context. jst.go.jp A more direct analogy is the synthesis of benzyl acetates by treating benzyl alcohol with isopropenyl acetate, which is noted as a sustainable method that produces only acetone (B3395972) as a byproduct. rsc.org The lipase-catalyzed transesterification of cinnamyl alcohol with ethyl acetate in a solvent-free system also highlights the potential of enzymatic methods for such transformations. researchgate.net

Table 2: Examples of Transesterification Reactions for Acetate Synthesis

Alcohol SubstrateAcetylating AgentCatalyst/ConditionsProductYieldReference
2,4-Dimethoxybenzyl AlcoholMethyl N-acetylcarbamateRefluxing xylenes2,4-Dimethoxybenzyl N-acetylcarbamate80% jst.go.jp
Benzyl AlcoholIsopropenyl AcetateMild conditionsBenzyl AcetateNot specified rsc.org
Cinnamyl AlcoholEthyl AcetateImmobilized lipase (B570770) (Novozym 435), 40°C, solvent-freeCinnamyl Acetate90.06% researchgate.net
4-Methoxybenzyl AlcoholMethyl EsterRefluxing toluene (B28343)4-Methoxybenzyl Ester94% nih.gov

Acylation of 2,4-Dimethoxybenzyl Alcohol

Acylation of 2,4-dimethoxybenzyl alcohol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride is a highly effective method for synthesizing this compound. This reaction is often carried out in the presence of a base or an acid catalyst.

A variety of catalysts have been reported for the acetylation of alcohols with acetic anhydride, including decatungstodivanadogermanic acid (H6GeW10V2O40·22H2O) under solvent-free conditions at room temperature, which provides excellent yields in short reaction times. eurjchem.com Another effective catalyst is a magnetically recyclable silica-coated ferrite (B1171679) magnetite-K10 montmorillonite (B579905) nanocatalyst, which also operates under solvent-free conditions at room temperature. rsc.org

One specific, though indirect, synthesis involves the reaction of 2,4-dimethoxybenzyl alcohol with phenyl N-acetylcarbamate in toluene at 80°C in the presence of triethylamine (B128534) to yield 2,4-dimethoxybenzyl N-acetylcarbamate with an 80% yield. jst.go.jp While this produces a carbamate, the reaction conditions are indicative of a successful acylation-type reaction of the alcohol.

Precursor Chemistry and Upstream Synthesis of 2,4-Dimethoxybenzyl Alcohol

The availability of 2,4-dimethoxybenzyl alcohol is paramount for the synthesis of its acetate derivative. This precursor is typically synthesized via the reduction of 2,4-dimethoxybenzaldehyde (B23906) or through the functionalization of aromatic precursors.

Reduction Reactions Leading to 2,4-Dimethoxybenzyl Alcohol

The most common and straightforward method for the synthesis of 2,4-dimethoxybenzyl alcohol is the reduction of the corresponding aldehyde, 2,4-dimethoxybenzaldehyde. smolecule.com This transformation can be efficiently achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) in a solvent like methanol (B129727) is a widely used and effective reagent for this reduction. kyoto-u.ac.jpijcea.org For instance, the reduction of 3,4-dimethoxybenzaldehyde (B141060) with NaBH4 in methanol yielded 3,4-dimethoxybenzyl alcohol in 98% yield, a reaction that is directly analogous to the synthesis of the 2,4-isomer. ijcea.org Another powerful reducing agent that can be employed is diisobutylaluminum hydride (DIBAL). The reduction of 3,4-dimethoxybenzaldehyde with DIBAL in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere has also been reported. csic.es

Table 3: Reduction of Dimethoxybenzaldehydes to Dimethoxybenzyl Alcohols

Starting MaterialReducing AgentSolventConditionsProductYieldReference
2,4-DimethoxybenzaldehydeSodium Borohydride (NaBH4)Methanol0°C2,4-Dimethoxybenzyl AlcoholNot specified kyoto-u.ac.jp
3,4-DimethoxybenzaldehydeSodium Borohydride (NaBH4)MethanolNot specified3,4-Dimethoxybenzyl Alcohol98% ijcea.org
3,4-DimethoxybenzaldehydeDiisobutylaluminum Hydride (DIBAL)Tetrahydrofuran (THF)Ice bath to ambient temp.3,4-Dimethoxybenzyl AlcoholNot specified csic.es

Aromatic Functionalization Routes to 2,4-Dimethoxybenzaldehyde and Derivatives

The synthesis of the key intermediate, 2,4-dimethoxybenzaldehyde, typically starts from 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether). Several classic formylation reactions can be employed to introduce the aldehyde group onto the aromatic ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxybenzene. thieme-connect.de The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl3). thieme-connect.deorganic-chemistry.org This method has been shown to successfully formylate 1,3-dimethoxybenzene to give 2,4-dimethoxybenzaldehyde in high yields. thieme-connect.de

The Gattermann reaction provides another route for formylation. wikipedia.orgthermofisher.com This reaction typically involves the use of hydrogen cyanide (HCN) and a Lewis acid catalyst. wikipedia.org An important modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)2) and hydrochloric acid (HCl), making the procedure safer. thermofisher.com

The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid, and is particularly effective for phenols. wikipedia.orggoogle.com While generally less efficient, it can be used for the formylation of electron-rich aromatics. wikipedia.org However, attempts to formylate 1,3-dimethoxybenzene under conditions similar to those used for phenols have shown it to be substantially less reactive. researchgate.net

The Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, can be used to formylate resorcinol. sciencemadness.orgwikipedia.org Subsequent methylation of the resulting dihydroxybenzaldehyde would yield 2,4-dimethoxybenzaldehyde. However, this method is often less efficient and can lead to a mixture of products. sciencemadness.org

An alternative approach involves starting from 2,4-dihydroxybenzaldehyde (B120756) (β-resorcylaldehyde). This compound can be methylated using a reagent like methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to yield 2,4-dimethoxybenzaldehyde. kyoto-u.ac.jp This aldehyde can then be reduced to 2,4-dimethoxybenzyl alcohol as described in the previous section. kyoto-u.ac.jp

Green Chemistry and Sustainable Synthetic Routes to this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including esters like this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

One sustainable method involves the use of ionic liquids as catalysts. For the related synthesis of benzyl acetate, ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) ([EMIM][HSO4]) have demonstrated high catalytic activity in the esterification of benzyl alcohol with acetic acid. documentsdelivered.com This method offers advantages such as high conversion rates and the potential for catalyst recycling, which minimizes waste. documentsdelivered.com Under optimized conditions at 110°C, a 1:1 molar ratio of acetic acid to benzyl alcohol, and an ionic liquid molar ratio of 0.66, an acid conversion of over 90% can be achieved within four hours. documentsdelivered.com

Another green approach is the halogen- and base-free carbonylation of benzyl acetates. This method utilizes isopropenyl acetate as a non-toxic and inexpensive acetylating agent, which produces only acetone as a byproduct. rsc.org The acetylation of the corresponding benzyl alcohol under mild conditions, followed by a palladium-catalyzed carbonylation at ambient carbon monoxide pressure, presents a sustainable and efficient route to arylacetates. rsc.org For instance, the acetylation of 3,4-dimethoxybenzyl alcohol, a natural compound derivable from lignin, followed by carbonylation, proceeds with high yield, showcasing the potential of this green method for substituted benzyl acetates. rsc.org

Enzymatic synthesis represents another significant advancement in green chemistry. Lipase-catalyzed transesterification of benzyl alcohol using vinyl acetate as an acyl donor can achieve 100% conversion in a very short time under solvent-free conditions. researchgate.net This biocatalytic method avoids the use of harsh chemicals and high temperatures, and the enzyme can often be recovered and reused. researchgate.net The conversion yields for various benzyl alcohol derivatives can range from around 17% to over 90%, depending on the specific structure of the alcohol. researchgate.net

Table 1: Comparison of Green Synthetic Routes for Benzyl Acetate Derivatives

MethodCatalyst/ReagentKey AdvantagesReported Yield/ConversionReference
Ionic Liquid Catalysis[EMIM][HSO4]Recyclable catalyst, high conversion>90% conversion documentsdelivered.com
Halogen-Free CarbonylationIsopropenyl acetate, Pd/DPPFNon-toxic acetylating agent, acetone as sole byproduct, halogen-freeHigh yields (e.g., 95% for a related methoxy-substituted derivative) rsc.org
Enzymatic TransesterificationLipase, Vinyl acetateMild conditions, high selectivity, reusable catalyst, solvent-free optionUp to 100% conversion researchgate.net

Scale-Up Considerations and Industrial Synthesis Methodologies for this compound

The industrial production of benzyl acetates, including this compound, requires careful consideration of process efficiency, safety, and cost. Common industrial methods for benzyl acetate synthesis include the esterification of benzyl alcohol with acetic acid, often using a strong acid catalyst like sulfuric acid, or the reaction of benzyl chloride with sodium acetate. scribd.comgoogle.comgoogle.com

For large-scale production, Fischer esterification is a widely used method due to its efficiency and the use of inexpensive raw materials. scribd.com The reaction of benzyl alcohol and acetic acid is typically carried out under reflux with a catalyst. While laboratory-scale synthesis might achieve high yields, industrial processes must optimize reaction times, catalyst loading, and purification methods to be economically viable. scribd.com One of the challenges in scaling up is managing the equilibrium of the esterification reaction; industrial processes may employ techniques like reactive distillation to remove water and drive the reaction towards the product.

Phase transfer catalysis is another technology employed in the industrial synthesis of benzyl acetate, particularly when starting from benzyl chloride. google.comgoogle.com This method facilitates the reaction between the water-soluble sodium acetate and the organic-soluble benzyl chloride. The use of a phase transfer catalyst can significantly improve reaction rates and yields, making the process more efficient for large-scale operations. google.com A production process might involve reacting benzyl chloride with an aqueous solution of sodium acetate in the presence of a catalyst, followed by separation and purification of the crude benzyl acetate through washing and vacuum distillation. google.com

The choice of raw materials is also a critical factor in industrial synthesis. While benzyl chloride is a common starting material, its use can lead to byproducts that affect the final product's quality and aroma. google.com Therefore, processes starting from benzyl alcohol are often preferred for applications requiring high purity. google.com Furthermore, the use of solid acid catalysts is being explored to simplify catalyst separation and reduce corrosive waste streams associated with traditional liquid acid catalysts. google.com

Stereoselective and Asymmetric Synthesis of Chiral Analogues (If applicable)

While this compound itself is not chiral, the development of synthetic methods to produce chiral analogues of benzylic compounds is an active area of research, particularly for applications in pharmaceuticals and materials science. The creation of a stereocenter at the benzylic position of a molecule related to this compound would require a stereoselective or asymmetric synthetic approach.

A significant challenge in this area is the construction of a stereogenic center at the benzylic position. nih.gov Recent advances have demonstrated the possibility of achieving this through transition-metal-catalyzed asymmetric benzylic substitution reactions. For instance, a palladium/copper co-catalyzed enantio- and diastereodivergent benzylic substitution with benzyl geminal dicarboxylates has been reported. nih.gov This method allows for the concurrent construction of two stereocenters, one at the benzylic position and another on the nucleophile, with high yields and excellent stereoselectivity. nih.gov The stereochemical outcome can be controlled by simply changing the configuration of the chiral ligands on the metal catalysts. nih.gov

While this specific methodology has not been reported for this compound, the principles can be extended to the synthesis of its chiral analogues. For example, a chiral version of 2,4-dimethoxybenzyl alcohol could be subjected to a stereoretentive esterification, or a prochiral precursor could undergo an asymmetric acylation.

The synthesis of chiral α-amino acids often utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. researchgate.net For instance, the stereoselective alkylation of Schiff bases derived from glycine (B1666218) esters and planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes is a known method for producing enantiomerically enriched amino acids. researchgate.net Such strategies, which rely on the temporary incorporation of a chiral directing group, could potentially be adapted for the synthesis of chiral derivatives of this compound.

It is important to note that the relevance of chiral analogues of this compound is application-dependent. In fields where specific stereoisomers exhibit desired biological activity or material properties, the development of such stereoselective syntheses would be of high value.

Reactivity and Reaction Mechanisms of 2,4 Dimethoxybenzyl Acetate

Hydrolytic Cleavage and Saponification of 2,4-Dimethoxybenzyl Acetate (B1210297)

The ester linkage in 2,4-dimethoxybenzyl acetate is susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2,4-dimethoxybenzyl alcohol and acetic acid. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Saponification: Under basic conditions, such as treatment with sodium hydroxide (B78521), this compound is readily saponified. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 2,4-dimethoxybenzyloxide leaving group, which is subsequently protonated by the solvent to give 2,4-dimethoxybenzyl alcohol and a carboxylate salt. Saponification is generally an irreversible process. For instance, alkaline saponification of ethyl indol-3-yl acetate followed by re-esterification is a known synthetic route. nih.gov

Transacetylation Reactions Involving this compound

Transacetylation, or the transfer of the acetyl group from this compound to another nucleophile, can occur. A notable example is the reaction of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with 2,4-dimethoxybenzyl isocyanate, which proceeds via a transacylation mechanism to form uridine-5-carboxylic acid derivatives. acs.orgacs.orgfigshare.com Computational studies have shown that a transacylation pathway is more energetically favorable than a [4+2] cycloaddition in this specific reaction. acs.orgacs.org

Electrophilic Aromatic Substitution Reactions on the 2,4-Dimethoxybenzyl Moiety

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. lkouniv.ac.indalalinstitute.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The methoxy groups at positions 2 and 4 are ortho, para-directing and activating. lkouniv.ac.in The position C5 is the most nucleophilic and therefore the most likely site for electrophilic attack. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Substitution of a hydrogen atom with a halogen (e.g., Br, Cl). For instance, 2,4-dimethoxytoluene (B1295152) undergoes electrophilic bromination at the 5-position.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The high electron density of the ring facilitates these reactions, often allowing them to proceed under milder conditions than those required for benzene itself.

Nucleophilic Substitution Reactions at the Benzylic Position of this compound

The benzylic position of this compound is reactive towards nucleophilic substitution. khanacademy.org The stability of the potential 2,4-dimethoxybenzyl carbocation, due to resonance delocalization of the positive charge into the electron-rich aromatic ring, can favor an SN1-type mechanism. libretexts.org However, SN2 reactions are also possible, particularly with strong nucleophiles. khanacademy.org

For example, reactive alkyl halides like benzyl (B1604629) bromide can undergo SN2 substitution. jst.go.jp The synthesis of N-(2,4-dimethoxybenzyl)-3-pentanamine hydrobromide involves the reaction of 2,4-dimethoxybenzyl chloride with 3-pentanamine.

Radical Reactions Involving this compound

The benzylic C-H bonds in the 2,4-dimethoxybenzyl moiety are susceptible to radical abstraction. libretexts.org The resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org A common method for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.org The reaction proceeds via a radical chain mechanism.

Catalytic Transformations Utilizing this compound as a Substrate

This compound can serve as a substrate in various catalytic transformations. For example, palladium-catalyzed carbonylation reactions have been developed for the conversion of benzyl acetates into alkyl arylacetates. rsc.org In one study, 3,4-dimethoxybenzyl acetate was successfully converted to its carbonylated product with a high yield using a palladium acetate/DPPF catalytic system. rsc.org

The 2,4-Dimethoxybenzyl Group as a Protecting Group in Organic Synthesis

The 2,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group for various functional groups in organic synthesis, including amines, alcohols, and amides. bme.huevitachem.comresearchgate.netnih.gov

The DMB group can be introduced by reacting the substrate with 2,4-dimethoxybenzylamine (B23717) or a derivative. bme.huresearchgate.net For example, 2,4-dimethoxybenzylamine hydrochloride has been used to introduce the DMB group onto a chloropyrimidine derivative. bme.hu

Cleavage of the DMB Protecting Group: The primary advantage of the DMB group is its facile removal under acidic conditions, which generates a stable 2,4-dimethoxybenzyl cation. bme.huresearchgate.net Reagents commonly used for deprotection include:

Trifluoroacetic acid (TFA) bme.huevitachem.comresearchgate.netrsc.org

Triflic acid bme.huresearchgate.net

Methanesulfonic acid researchgate.net

p-Toluenesulfonic acid (p-TsOH) bme.hu

The stability of the DMB group to other conditions, such as oxidation and reduction, makes it a versatile tool in multi-step synthesis. rsc.org For example, N-protected sulfamates with DMB groups are stable to various reagents. rsc.org

Below is a table summarizing the conditions for the removal of the DMB protecting group from different substrates.

Substrate TypeReagentConditionsReference
N-(2,4-dimethoxybenzyl) amidesTriflic acid- bme.hu
N-protected sulfamatesTrifluoroacetic acid10% in dichloromethane (B109758), room temperature, 2h rsc.org
N-2,4-dimethoxybenzyl maleimidesTrifluoroacetic acidAnisole researchgate.net
N(7)-substituted 1,3-diazaoxindolesTriflic acid- bme.huresearchgate.net

Protection of Amines as 2,4-Dimethoxybenzyl Amides and Carbamates

The 2,4-dimethoxybenzyl (DMB) group is employed to protect the side chains of amino acids like glutamine and asparagine, preventing undesirable side reactions during peptide synthesis. wustl.eduacs.orgacs.org The DMB group can be introduced by reacting the amino acid with 2,4-dimethoxybenzylamine. wustl.eduacs.org

In the context of β-lactam synthesis, the DMB group has been used to protect the nitrogen atom of an azetidinone. For instance, (3S,4S)-3-amino-1-(2,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone can be reacted with di-t-butyl dicarbonate (B1257347) to form the corresponding t-butyl carbamate. prepchem.com

Carbamates can also be formed using reagents like 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K). jst.go.jp This stable, easy-to-handle powder reacts with various alkyl halides and sulfonates to yield substituted products. jst.go.jp These products can then be converted to N-alkylacetamides by cleaving the 2,4-dimethoxybenzyloxycarbonyl (Dmoz) group under mild acidic conditions. jst.go.jp

The DMB group has also been utilized in the protection of sulfamates. rsc.orgresearchgate.net Both sulfamate (B1201201) NH protons can be replaced with 2,4-dimethoxybenzyl groups, creating N-protected sulfamates that are stable to oxidizing and reducing agents, as well as bases and nucleophiles. rsc.orgresearchgate.net This stability makes them suitable for use in multi-step syntheses. rsc.orgresearchgate.net

Furthermore, the DMB group has been used as an amide protecting group for 2-acetamido glycosyl donors. tandfonline.com The N-DMB group can be introduced through the formation of an imine between 2,4-dimethoxybenzaldehyde (B23906) and D-glucosamine, followed by a series of reactions including reduction and N-acetylation. tandfonline.com

Below is a table summarizing the use of DMB in amine protection:

Table 1: Protection of Amines using 2,4-Dimethoxybenzyl Derivatives

Amine TypeProtecting Group ReagentProtected Functional GroupReference
Amino Acid Side Chains (Gln, Asn)2,4-DimethoxybenzylamineAmide wustl.eduacs.orgacs.org
Azetidinone NitrogenDi-t-butyl dicarbonate (after DMB protection)Carbamate prepchem.com
General Amines2,4-Dimethoxybenzyl N-acetylcarbamate potassium saltCarbamate jst.go.jp
SulfamatesBis-2,4-dimethoxybenzylamineN-diprotected sulfamate rsc.orgresearchgate.net
2-Acetamido Glycosyl Donors2,4-DimethoxybenzaldehydeN-DMB acetamide tandfonline.com

Protection of Alcohols and Thiols using 2,4-Dimethoxybenzyl Derivatives

The 2,4-dimethoxybenzyl (DMB) group serves as an effective protecting group for alcohols, forming DMB ethers. These ethers can be synthesized through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by a reaction with a benzyl halide. For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions.

The 3,4-dimethoxybenzyl (DMB) group, a related derivative, is particularly useful for protecting thiols. sciopen.comsciopen.comresearchgate.net This protecting group enhances the solubility and stability of thiol precursors, which is advantageous in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. sciopen.comsciopen.comresearchgate.net The DMB group is stable under conditions required for Pd-catalyzed C-C bond formation reactions, facilitating the synthesis of complex thiol precursors. sciopen.comsciopen.com

Table 2: Protection of Alcohols and Thiols

Functional GroupProtecting Group DerivativeKey FeaturesReference
Alcohols2,4-Dimethoxybenzyl etherSynthesized via Williamson ether synthesis or using benzyl trichloroacetimidate.
Thiols3,4-Dimethoxybenzyl thioetherIncreases solubility and stability of thiol precursors; stable to Pd-catalyzed reactions. sciopen.comsciopen.comresearchgate.net

Cleavage Mechanisms of the 2,4-Dimethoxybenzyl Protecting Group under Acidic Conditions

The 2,4-dimethoxybenzyl (DMB) protecting group is known for its lability under acidic conditions. nih.gov The cleavage mechanism is thought to proceed through an acid-catalyzed pathway. sci-hub.ru The presence of electron-donating methoxy groups on the benzyl ring facilitates the cleavage by stabilizing the resulting carbocation intermediate. nih.gov

The rate of deprotection is influenced by the electronic properties of the molecule. For instance, in N-2,4-dimethoxybenzyl maleimides, electron-donating groups on the maleimide (B117702) ring assist the acid-promoted deprotection, while electron-withdrawing groups can prevent the reaction. sci-hub.ruresearchgate.net

Various acids can be employed for the cleavage, with stronger acids generally leading to faster reaction rates. sci-hub.ru For example, while trifluoroacetic acid (TFA) is commonly used, stronger acids like methanesulfonic acid (MSA) can cleave the DMB group at room temperature. sci-hub.ruresearchgate.net The choice of acid and reaction conditions can be tailored for selective deprotection. For example, the DMB group can be removed in the presence of tert-butyl (tBu) type protecting groups. ug.edu.pl

The DMB group on sulfamates can be deprotected with trifluoroacetic acid. rsc.orgresearchgate.net A 10% solution of TFA in dichloromethane can quantitatively cleave the DMB group from N-diprotected phenol (B47542) O-sulfamates within two hours at room temperature. rsc.orgresearchgate.net Similarly, the DMB group on the amide side chains of glutamine and asparagine can be removed with TFA or anhydrous hydrogen fluoride. wustl.eduacs.org

The sensitivity to acidic cleavage follows the order: Cbz < Moz < Dmoz, where Dmoz (2,4-dimethoxybenzyloxycarbonyl) is the most sensitive. jst.go.jp The Dmoz group can be cleaved under very mild acidic conditions, such as with acetic acid or a catalytic amount of TsOH·H₂O. jst.go.jp

Table 3: Acidic Cleavage of the DMB Protecting Group

SubstrateAcidic ReagentConditionsKey ObservationsReference
N-2,4-Dimethoxybenzyl maleimidesTrifluoroacetic acid (TFA) in anisole-Electron-donating groups on maleimide accelerate cleavage. sci-hub.ruresearchgate.net
N-2,4-Dimethoxybenzyl maleimidesMethanesulfonic acid (MSA) in anisoleRoom temperatureFaster cleavage compared to TFA. sci-hub.ru
DMB-protected sulfamates10% TFA in DichloromethaneRoom temperature, 2 hoursQuantitative deprotection. rsc.orgresearchgate.net
DMB-protected Gln and AsnTFA or anhydrous Hydrogen Fluoride-Effective removal from peptide side chains. wustl.eduacs.org
Dmoz-protected aminesAcetic acid or catalytic TsOH·H₂O-Dmoz is highly sensitive to mild acidic conditions. jst.go.jp
DMB-protected 1,3-diazaoxindolesTriflic acid-Successful deprotection of a C(5)-isopropylidene-substituted derivative. bme.hu

Cleavage Mechanisms of the 2,4-Dimethoxybenzyl Protecting Group under Oxidative Conditions

The 2,4-dimethoxybenzyl (DMB) protecting group can be removed under mild oxidative conditions, providing an alternative to acidic cleavage. chem-station.com A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). chem-station.comnii.ac.jp The mechanism involves a single electron transfer (SET) from the electron-rich DMB group to DDQ, generating a carbocation intermediate that is then hydrolyzed to release the deprotected functional group and 2,4-dimethoxybenzaldehyde. chem-station.comnii.ac.jporganic-chemistry.org

The reactivity of benzyl ethers towards DDQ is enhanced by the presence of electron-donating substituents on the aromatic ring. Consequently, DMB ethers are oxidized more readily than p-methoxybenzyl (PMB) ethers, and both are more reactive than unsubstituted benzyl ethers. nii.ac.jpacs.org This difference in reactivity allows for selective deprotection. For example, a DMB ether can be cleaved with DDQ without affecting a PMB group in the same molecule. nii.ac.jp

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another oxidizing agent that can be used to deprotect DMB groups. jst.go.jpnih.govresearchgate.net Similar to DDQ, the cleavage mechanism is believed to involve an oxidative pathway. However, the yields with CAN can sometimes be moderate. jst.go.jp Potassium persulfate has also been employed for the cleavage of the 2,4-dimethoxybenzyl group. cas.cz

It is important to note that the success of oxidative cleavage can be substrate-dependent. For instance, while DMB-protected amides and lactams can be deprotected using DDQ or CAN, attempts to cleave p-methoxybenzyl (PMB) esters with DDQ have been unsuccessful. sci-hub.runih.gov However, 2,6-dimethoxybenzyl esters can be cleaved with DDQ in high yields. nih.gov

Table 4: Oxidative Cleavage of the DMB Protecting Group

SubstrateOxidizing AgentConditionsKey ObservationsReference
DMB ethersDDQ in CH₂Cl₂-H₂ONeutral conditionsDMB ethers are more reactive than PMB ethers. nii.ac.jp
DMB-protected amides and lactamsDDQ, CANMild conditionsProvides an alternative to acidic cleavage. sci-hub.ru
Dmoz-protected aminesCAN in CH₃CN-Moderate yield. jst.go.jp
DMB-protected 1,3-diazaoxindolesCAN, DDQ-Deprotection was unsuccessful for this specific substrate. bme.hu

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethoxybenzyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,4-Dimethoxybenzyl Acetate (B1210297)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For 2,4-Dimethoxybenzyl acetate, a COSY spectrum would show a correlation between the aromatic protons on the benzene (B151609) ring that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-CH coupling). sdsu.eduprinceton.edu It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the methylene (B1212753) protons (-CH₂-) would show a cross-peak to the methylene carbon, and each aromatic proton would correlate to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J-CH, ³J-CH). sdsu.eduprinceton.edu This is critical for connecting molecular fragments. Key HMBC correlations for this compound would include correlations from the methylene protons (-CH₂-) to the carbonyl carbon of the acetate group and to the aromatic carbons C1, C2, and C6. Likewise, the methoxy (B1213986) protons (-OCH₃) would show correlations to their respective aromatic carbons (C2 and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is crucial for confirming stereochemistry and conformation. In this compound, NOESY correlations would be expected between the methylene protons (-CH₂-) and the aromatic proton at the C6 position, as well as between the methoxy protons and their neighboring aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~118.9H-6 → C1, H-5 → C1
2-~161.7H-3 → C2, H-6 → C2, OCH₃ → C2
3~6.52 (d)~98.0H-5 → C3
4-~159.9H-3 → C4, H-5 → C4, OCH₃ → C4
5~6.47 (dd)~129.4H-3 → C5, H-6 → C5
6~7.18 (d)~104.2H-5 → C6, -CH₂- → C6
-CH₂-~5.19~64.3-CH₂- → C1, C2, C6, C=O
-C(O)CH₃-~172.6-CH₃ → C=O
-C(O)CH₃~2.50~26.6-CH₂- → -C(O)CH₃
2-OCH₃~3.81~55.3H-3 → 2-OCH₃
4-OCH₃~3.76~55.2H-3 → 4-OCH₃, H-5 → 4-OCH₃
Predicted values are based on data from related 2,4-dimethoxybenzyl structures and standard chemical shift increments. jst.go.jpbme.hu

Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration or purity of a sample without the need for identical reference standards for the analyte itself. ox.ac.uk The technique relies on comparing the integral of a specific resonance from the analyte with the integral of a known amount of an internal calibration standard. ox.ac.uk

To determine the purity of a this compound sample, a known mass of the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃) along with a precisely weighed amount of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The standard should have at least one resonance that is sharp, free from overlap with any analyte signals, and in a clear region of the spectrum. ox.ac.uk For accurate quantification, experimental parameters must be carefully controlled, including ensuring a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei, resulting in uniform signal response. A high signal-to-noise ratio is also essential for precise integration. ox.ac.uk The purity can then be calculated using the ratio of the integrals, the number of nuclei contributing to each signal, their respective molecular weights, and the weighed masses. ox.ac.uk This method can also be adapted to monitor the progress of a reaction, for instance, by tracking the disappearance of the 2,4-dimethoxybenzyl alcohol starting material and the appearance of the this compound product over time.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in the solid phase. In solids, effects like chemical shift anisotropy (CSA) and strong dipolar couplings lead to extremely broad signals, often obscuring structural information. huji.ac.ilresearchgate.net Techniques such as high-power decoupling and magic-angle spinning (MAS) are employed to average these interactions and produce high-resolution spectra. huji.ac.il

For compounds that can exist in multiple crystalline forms (polymorphs), ssNMR is a critical analytical tool. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in their local molecular environment and crystal packing. huji.ac.il The ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiment is particularly common. A study on cholesteryl acetate demonstrated that distinct signals could be observed for two separate crystal environments in the solid state, highlighting the technique's sensitivity to polymorphism. huji.ac.il Although specific ssNMR studies on this compound are not prevalent in the literature, the methodology is directly applicable. By analyzing a sample of this compound with ¹³C CP-MAS, one could identify the presence of multiple polymorphs or non-equivalent molecules within the crystal's asymmetric unit, which would be indicated by a splitting or multiplication of the carbon signals compared to the solution spectrum.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). csic.esscispace.com For this compound (C₁₁H₁₄O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 195.1016, and for the sodium adduct [M+Na]⁺, it is 217.0835. Observation of an ion at one of these m/z values within a narrow mass tolerance provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govspectroscopyonline.com This fragmentation pattern is characteristic of the molecule's structure. For this compound, the MS/MS analysis would likely proceed via the following pathways:

Formation of the 2,4-dimethoxybenzyl cation: A primary fragmentation pathway would be the cleavage of the ester bond to lose a neutral acetic acid molecule (60.02 Da) from the [M+H]⁺ ion, or ketene (B1206846) (42.01 Da) from the molecular ion, resulting in the highly stable 2,4-dimethoxybenzyl cation at m/z 151.07.

Further fragmentation of the benzyl (B1604629) cation: This cation could undergo further fragmentation, such as the loss of formaldehyde (B43269) (CH₂O, 30.01 Da) from the methoxy groups.

Table 2: Predicted HRMS Fragments for this compound
Ion FormulaDescriptionCalculated m/z
[C₁₁H₁₄O₂ + H]⁺Protonated Molecule195.1016
[C₁₁H₁₄O₂ + Na]⁺Sodium Adduct217.0835
[C₉H₁₁O₂]⁺2,4-Dimethoxybenzyl cation (from loss of ketene)151.0754
[C₉H₁₀O₂]⁺˙Radical cation from loss of acetyl radical150.0675
HRMS data allows for unequivocal identification of compounds by their exact mass-to-charge ratio. csic.es

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the vibrations of functional groups. vscht.cz

For this compound, the key functional groups give rise to characteristic peaks:

Carbonyl (C=O) Stretch: The ester carbonyl group will produce a very strong and sharp absorption in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. vscht.cz A study of 3,5-dimethoxybenzyl acetate reported this peak at 1740 cm⁻¹. collectionscanada.gc.ca

C-O Stretches: Two different C-O stretching vibrations are expected for the ester group: the C(=O)-O stretch and the O-CH₂ stretch, which typically appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring usually appear as a series of peaks in the 1450-1620 cm⁻¹ region. A band at 1615 cm⁻¹ was reported for the related 3,5-isomer. collectionscanada.gc.ca

Methoxy Groups: The C-H stretches of the methoxy groups are expected around 2830-2960 cm⁻¹, and the Ar-O-C stretch gives a strong band, often near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 3100
C-H Stretch (Aliphatic)-CH₂, -CH₃2850 - 3000
C=O Stretch (Ester)-C(O)O-1735 - 1750
C=C Stretch (Aromatic)Ar C=C1450 - 1620
C-O Stretch (Ester)-C(O)-O-CH₂-1000 - 1300
C-O-C Stretch (Ether)Ar-O-CH₃1020 - 1275
Data compiled from general spectroscopic tables and specific literature values. jst.go.jpcollectionscanada.gc.carsc.org

X-ray Crystallography for Absolute Structure and Crystal Packing of this compound Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous confirmation of the molecule's absolute structure. Furthermore, the technique reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

Table 4: Example Crystallographic Data for a 2,4-Dimethoxybenzyl Derivative (MBNBT)
ParameterValue
CompoundN,N-Di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3016(9)
b (Å)7.7380(9)
c (Å)12.9815(16)
α (°)103.581(4)
β (°)102.153(4)
γ (°)102.409(4)
Volume (ų)669.46(14)
Data from the crystallographic study of a complex derivative containing the 2,4-dimethoxybenzyl group. researchgate.net

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis of this compound

The purity and quantitative analysis of this compound are critical for its application in various chemical and research fields. Chromatographic techniques are the cornerstone for assessing the purity profile, identifying potential impurities, and quantifying the compound in various matrices. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. For more complex analyses, advanced techniques like comprehensive two-dimensional chromatography offer enhanced resolution and separation capabilities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity assessment and quantification of moderately polar compounds like this compound. scispace.comwjpmr.com The development of a suitable HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products.

Method Development: An effective HPLC method for this compound typically utilizes a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netcsic.es A gradient elution is often preferred over isocratic elution to ensure good resolution of early and late-eluting impurities. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, typically around 225 nm or 254 nm for a substituted benzene ring.

The following table outlines typical parameters for an RP-HPLC method for this compound analysis.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic interaction for separation of the analyte from polar and non-polar impurities. pensoft.netsemanticscholar.org
Mobile Phase A: Water with 0.1% Acetic AcidB: AcetonitrileAcetonitrile is a common organic modifier. Acetic acid helps to sharpen peaks and control the ionization state of acidic/basic impurities. csic.es
Elution Mode GradientAllows for the effective separation of a wider range of impurities with varying polarities compared to isocratic elution. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. pensoft.netsemanticscholar.org
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times. pensoft.net
Detection UV at 225 nmWavelength selected for optimal absorbance of the dimethoxybenzyl moiety.
Injection Vol. 10 µLA typical volume for analytical HPLC to avoid column overloading.

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pensoft.net Validation confirms the method's reliability through a series of tests.

The table below summarizes the key validation parameters.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm no co-elution.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999. ukim.mk
Accuracy The closeness of the test results obtained by the method to the true value. Usually determined by spike/recovery studies.Recovery should be within 98-102%. deswater.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 2%. semanticscholar.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The RSD of the results under varied conditions should be within acceptable limits (e.g., ≤ 2%). scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Profiling

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. ijpsonline.com When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification of the analyte and any volatile impurities. etamu.edu GC-MS is particularly useful for identifying by-products from synthesis, residual solvents, or degradation products that are amenable to vaporization. thermofisher.comijpsr.com

Method Parameters: The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized. Separation occurs in a capillary column, typically with a non-polar or mid-polar stationary phase. The retention time of a compound is a characteristic feature under specific chromatographic conditions. etamu.edu As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation. nih.gov

A typical GC-MS method for this compound is detailed below.

ParameterConditionRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column providing good separation for a wide range of semi-volatile compounds. nih.gov
Carrier Gas HeliumAn inert gas commonly used in GC-MS, providing good efficiency. nih.gov
Oven Program Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the sample.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov
MS Scan Range 40-450 amuCovers the expected mass of the parent ion and its characteristic fragments.
MS Source Temp. 230 °COptimized temperature to prevent condensation and minimize thermal degradation within the ion source.

Impurity Identification: The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) at m/z 196, corresponding to its molecular weight. Key fragment ions would arise from characteristic cleavages.

The table below shows the expected key fragment ions.

m/zIon Structure/Fragment LostInterpretation
196[C₁₀H₁₂O₄]⁺Molecular Ion (M⁺)
151[M - OCCH₃]⁺Loss of the acetyl group
136[C₈H₈O₂]⁺Loss of acetic acid from the molecular ion
121[C₇H₅O₂]⁺Benzyl cation with two methoxy groups, after rearrangement
91[C₇H₇]⁺Tropylium ion, common in benzyl compounds
43[CH₃CO]⁺Acetyl cation

Comprehensive Two-Dimensional Chromatography Techniques

For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional (2D) techniques, such as GCxGC, offer significantly enhanced separation power. springernature.com This is particularly relevant for distinguishing between closely related isomers or detecting trace-level impurities that might co-elute with the main peak in a 1D separation. psu.edu

GCxGC Analysis: In comprehensive two-dimensional gas chromatography (GCxGC), effluent from a primary analytical column is continuously transferred to a second, shorter column with a different stationary phase (and thus a different separation mechanism). nih.gov This results in a two-dimensional separation space, where compounds are separated based on their properties on both columns, dramatically increasing peak capacity. aic.gov.au For instance, a common setup for analyzing compounds like this compound would involve a non-polar primary column and a polar secondary column. researchgate.net This separates compounds first by their boiling point and then by their polarity.

The application of GCxGC has been shown to be effective in profiling complex mixtures containing various acetates and dimethoxybenzyl compounds. nih.govaic.gov.aucore.ac.uk

A potential GCxGC-MS configuration is presented in the following table.

Parameter1st Dimension (¹D)2nd Dimension (²D)
Column Non-polar (e.g., DB-5ms, 30 m)Polar (e.g., BPX50, 1-2 m)
Separation Based primarily on boiling point/volatilityBased on polarity
Modulation Cryogenic or Flow ModulatorTraps and re-injects effluent from ¹D to ²D
Modulation Period 5-8 secondsDetermines the sampling rate of the ¹D peak
Detector Time-of-Flight Mass Spectrometer (TOF-MS)Required for its fast acquisition speed to adequately sample the very narrow peaks (100-200 ms) produced in the second dimension. researchgate.net

LCxLC Analysis: Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) can be applied, particularly for non-volatile impurities. chromatographyonline.com A common approach might couple size-exclusion chromatography (SEC) with reversed-phase liquid chromatography (RPLC) to separate impurities based on both molecular size and polarity. chromatographyonline.comresearchgate.net This provides a detailed fingerprint of the sample's composition.

Theoretical and Computational Studies of 2,4 Dimethoxybenzyl Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,4-dimethoxybenzyl acetate (B1210297). These methods model the molecule at the subatomic level to predict its behavior and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2,4-dimethoxybenzyl acetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its most stable three-dimensional arrangement. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

DFT studies on related molecules containing the 2,4-dimethoxybenzyl (DMB) moiety show that the methoxy (B1213986) groups significantly influence the electronic distribution in the benzene (B151609) ring through their electron-donating resonance effect. researchgate.net The optimized geometry from DFT serves as the foundation for all other computational analyses, including vibrational frequencies, electronic transitions, and reactivity predictions.

Table 1: Representative Theoretical Bond Parameters for this compound (Illustrative). This table shows the kind of data obtained from DFT calculations, based on typical values for similar structures.
ParameterCalculated Value (Illustrative)Description
C-O (ester)1.36 ÅBond length between the carbonyl carbon and the benzyl (B1604629) oxygen.
C=O (ester)1.21 ÅBond length of the carbonyl double bond.
C-C (benzyl)1.51 ÅBond length between the benzene ring and the benzylic carbon.
O-C-C (angle)109.5°Bond angle within the acetate group.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, a result of the strong electron-donating effect of the methoxy groups. beilstein-journals.org The LUMO is likely centered on the acetate group, particularly the antibonding π* orbital of the carbonyl group.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chalcogen.ro From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These parameters help quantify the molecule's reactivity towards electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap is correlated with higher molecular reactivity. researchgate.net

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound. The values are representative of what would be expected from a DFT calculation.
ParameterFormulaIllustrative Value
EHOMO--6.2 eV
ELUMO--0.8 eV
Energy Gap (ΔE)ELUMO - EHOMO5.4 eV
Global Hardness (η)(ELUMO - EHOMO) / 22.7 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In an MEP map of this compound, the most negative regions (typically colored red or yellow) are expected to be located around the oxygen atoms of the carbonyl and methoxy groups. jcsp.org.pk These areas are rich in electrons and are susceptible to electrophilic attack. Conversely, the most positive regions (colored blue) are typically found around the hydrogen atoms, particularly those on the aromatic ring and the methyl group of the acetate, indicating sites for potential nucleophilic attack. jcsp.org.pk This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES) map.

The key rotations in this compound would be around the Caryl-CH2, CH2-O, and O-Ccarbonyl bonds. The PES map reveals the global minimum energy conformation, which is the most populated and stable structure at a given temperature. Steric hindrance between the acetate group and the ortho-methoxy group on the benzene ring likely plays a significant role in determining the preferred conformation.

Reaction Mechanism Elucidation and Transition State Modeling for this compound Reactions

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the full reaction pathway, including reactants, products, intermediates, and transition states. A primary reaction involving this compound is the cleavage of the 2,4-dimethoxybenzyl (DMB) group, which is widely used as a protecting group in organic synthesis due to its susceptibility to removal under specific acidic or oxidative conditions. bme.huthieme-connect.de

Theoretical studies on the deprotection of DMB-protected compounds show that the reaction often proceeds via protonation of one of the oxygen atoms. bme.huresearchgate.net DFT calculations can model the protonation at different sites (e.g., the methoxy oxygens vs. the ester oxygen) to determine the most energetically favorable pathway. bme.hu By locating the transition state structure and calculating its energy, the activation energy for the cleavage can be determined, offering insights into the reaction kinetics and the observed selectivity. researchgate.net

Applications of 2,4 Dimethoxybenzyl Acetate in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The 2,4-dimethoxybenzyl (DMB) group, often introduced using reagents like 2,4-dimethoxybenzyl alcohol, chloride, or the acetate (B1210297) itself, serves as a cornerstone intermediate in multi-step organic synthesis. Its utility stems from its status as an acid-labile protecting group. The two methoxy (B1213986) groups on the aromatic ring electronically enrich the benzyl (B1604629) system, facilitating its cleavage under mild acidic conditions, which leaves other, more robust protecting groups intact. This orthogonality is a critical feature in the synthesis of complex molecules with multiple functional groups.

A significant application of DMB-containing intermediates is in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, the DMB group has been employed as a protecting group for nitrogen atoms in the synthesis of drug candidates that feature the 1,3-diazaoxindole core. researchgate.netbme.hu In one synthetic pathway, 2,4-dimethoxybenzylamine (B23717) is reacted with a substituted pyrimidine (B1678525) acetate to form a DMB-protected intermediate, which is then cyclized to create the desired diazaoxindole structure. bme.hu The DMB group is later removed under acidic conditions, such as with triflic acid, to yield the final product. researchgate.netbme.hu This strategy highlights how the DMB moiety, introduced via a synthetic intermediate, guides the synthetic route and allows for the selective manipulation of the target molecule.

The stability of the DMB group under a variety of other reaction conditions, including oxidation, reduction, and exposure to bases and nucleophiles, further enhances its role as a versatile intermediate component. rsc.org This allows chemists to perform numerous transformations on other parts of the molecule while the DMB-protected functionality remains secure.

Table 1: Synthetic Intermediates and Reaction Conditions

Intermediate TypeFunctionality ProtectedTypical Introduction ReagentCleavage ConditionsReference
N-(2,4-Dimethoxybenzyl) AmideAmine/Amide2,4-DimethoxybenzylamineTrifluoroacetic acid (TFA), Triflic acid, p-TsOH researchgate.netbme.hu
2,4-Dimethoxybenzyl EtherAlcohol/Phenol (B47542)2,4-Dimethoxybenzyl chloride/alcoholDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Acid nih.gov
N,N-bis(2,4-Dimethoxybenzyl) Sulfamate (B1201201)Sulfamatebis(2,4-dimethoxybenzyl)amine10% TFA in Dichloromethane (B109758) rsc.org

Application in Natural Product Synthesis as a Building Block or Protecting Group

The synthesis of natural products, particularly peptides, represents a major area where the 2,4-dimethoxybenzyl group is applied. Peptides are natural products constructed from amino acid building blocks, and their synthesis requires the careful protection of various functional groups to prevent unwanted side reactions.

Beyond peptides, the general principles of protecting group chemistry driven by natural product synthesis underscore the importance of reagents like 2,4-dimethoxybenzyl acetate. researchgate.net The ability to selectively shield a functional group while constructing a complex carbon skeleton is fundamental to the total synthesis of many classes of natural products, including alkaloids and polyketides. researchgate.net

Utilization in Polymer Chemistry and Materials Science as a Monomer or Modifier

While not a conventional monomer for large-scale commodity plastics, the 2,4-dimethoxybenzyl moiety has been incorporated into specialized polymers to impart specific functionalities. Its aromatic structure and substituent groups can influence the thermal and optical properties of the resulting materials.

Research has shown that monomers containing the dimethoxybenzyl group can be used in copolymerizations. For example, novel copolymers have been prepared from vinyl acetate and ethyl 2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate. chemrxiv.org In this case, the 2,4-dimethoxybenzyl-derived structure is one of several trisubstituted ethylene (B1197577) monomers copolymerized with vinyl acetate via radical initiation. chemrxiv.org The inclusion of such aromatic monomers can modify the thermal stability and refractive index of the final polymer.

Furthermore, structurally related compounds are being explored as biobased monomer precursors. Lignin, a complex natural polymer, is a source of aromatic compounds that can be converted into polymerizable monomers. One such monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), has been functionalized to create derivatives like methyl 2-(2-methoxy-4-vinylphenoxy)acetate, which can undergo radical polymerization to form thermoplastics. mdpi.comnih.gov This research demonstrates the potential of methoxy-substituted phenyl derivatives, a class to which this compound belongs, in the development of sustainable and functional materials. Other studies have focused on synthesizing liquid crystalline polymers incorporating methoxybenzoyloxy groups, indicating the utility of such moieties in creating materials with ordered mesophases. researchgate.net

Development of Novel Reagents and Catalysts Derived from this compound

The unique electronic properties of the 2,4-dimethoxybenzyl group have been harnessed to create novel reagents for organic synthesis. These reagents often act as specialized carriers for introducing either the DMB group itself as a protecting group or for delivering other chemical fragments in a controlled manner.

A notable example is the development of 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K). jst.go.jp This stable, easy-to-handle powder is synthesized from 2,4-dimethoxybenzyl alcohol (the precursor to the acetate) and serves as a versatile nucleophilic reagent. jst.go.jp It can react with various alkyl halides and sulfonates to achieve N-alkylation. The resulting product can then be selectively deprotected in one of two ways:

Treatment with mild acid cleaves the 2,4-dimethoxybenzyloxycarbonyl (Dmoz) group to yield an N-alkylacetamide.

Treatment with a base like potassium carbonate removes the acetyl group to provide a Dmoz-protected amine. jst.go.jp

This dual reactivity makes 2,4-DM-BENAC-K a valuable tool, effectively serving as an equivalent for both the N-acetamide anion and the Dmoz-protected nitrogen nucleophile. jst.go.jp This reagent simplifies the synthesis of N-alkylacetamides and Dmoz-protected amines, which are important functionalities in pharmaceutical and natural product chemistry.

As of late 2025, the development of catalysts directly derived from this compound or its immediate precursors is not a prominent area in published chemical literature. The primary application remains in its role as a component of stoichiometric reagents and protecting groups.

Use in Combinatorial Chemistry and Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPPS) is the workhorse of combinatorial chemistry for creating large libraries of peptides, peptidomimetics, and other small molecules. The success of SPPS relies on the use of solid supports (resins) and protecting groups that allow for iterative reaction cycles of coupling and deprotection.

The 2,4-dimethoxybenzyl (DMB) group plays a crucial role in this field, particularly as a side-chain protecting group for asparagine and glutamine in peptide library synthesis. wustl.edunih.gov Its reliable performance and compatibility with standard Fmoc-based SPPS protocols enable the routine inclusion of these amino acids in combinatorial libraries designed for drug discovery and biological screening. mit.edu

Beyond simple protection, the DMB moiety has been incorporated into more advanced tools for solid-phase synthesis. A key innovation is the development of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker. researchgate.net This "latent safety-catch" linker attaches the growing molecule to the solid support. The linker is stable to many reaction conditions, but after the synthesis is complete, the DMB portion can be removed with acid. This unmasks a reactive acyl arylhydrazine, which can then be cleaved from the resin under specific oxidative conditions, often in a way that simultaneously forms a cyclic product (a "cyclitive cleavage"). This strategy has been successfully employed in the solid-phase synthesis of libraries of ketopiperazines, a scaffold of high interest in medicinal chemistry. researchgate.net The DMBAH linker demonstrates a sophisticated use of the DMB group's chemical properties to enable complex synthetic strategies in a high-throughput, solid-phase format.

Stability and Degradation Pathways of 2,4 Dimethoxybenzyl Acetate

Thermal Stability and Pyrolysis Products of 2,4-Dimethoxybenzyl Acetate (B1210297)

Detailed studies on the specific thermal decomposition of 2,4-dimethoxybenzyl acetate are not extensively available in the public domain. However, the pyrolysis of benzyl (B1604629) esters, in general, is known to be a complex process that can proceed through multiple concurrent pathways. The thermal breakdown of these esters can be influenced by the presence of various substituents on the benzyl group. For instance, investigations into the pyrolysis of benzyl benzoate (B1203000) have shown that electrophilic or nucleophilic substituents on the benzyl moiety can significantly affect the thermal stability and the nature of the decomposition products. gla.ac.uk

In the case of substituted benzyl esters, novel cleavage pathways have been observed, sometimes leading to the formation of diketones and the elimination of smaller molecules. gla.ac.uk While the precise products of this compound pyrolysis are not documented, it is plausible that the decomposition would involve the cleavage of the ester bond, potentially leading to the formation of 2,4-dimethoxybenzyl alcohol and acetic anhydride (B1165640) or ketene (B1206846). Further decomposition of the 2,4-dimethoxybenzyl moiety at higher temperatures could lead to a complex mixture of aromatic compounds. The presence of the methoxy (B1213986) groups may also influence the reaction pathways, potentially through radical stabilization or by participating in rearrangement reactions.

Photochemical Degradation Pathways of this compound

The photochemical behavior of benzyl esters is highly dependent on the substitution pattern of the aromatic ring. The photolysis of substituted benzyl acetates has been shown to proceed through the excited singlet state, leading to the formation of both radical and ion pair intermediates. acs.org The competition between the formation of these intermediates is influenced by the electronic nature of the substituents. acs.org

For substituted benzyl acetates, two primary competing processes occur after the initial photochemical cleavage: electron transfer, which converts the radical pair to an ion pair, and decarboxylation of the resulting acyloxy radical. acs.org The relative rates of these processes determine the final product distribution. acs.org

A study on the photolysis of 3,5-dimethoxybenzyl acetate, a constitutional isomer of the title compound, in aqueous solution at 254 nm revealed the formation of two main products: 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxyethylbenzene. acs.orgresearcher.lifenih.gov The formation of the alcohol is favored in polar solvents and is believed to arise from the ionic intermediate, while the ethylbenzene (B125841) derivative is a product of the radical intermediate. acs.orgresearcher.lifenih.gov It is reasonable to infer that the photochemical degradation of this compound would proceed through similar pathways, yielding 2,4-dimethoxybenzyl alcohol and 2,4-dimethoxyethylbenzene as primary products.

The general mechanism for the photolysis of ortho-nitrobenzyl esters, another class of photosensitive benzyl esters, involves the formation of a carboxylic acid and an ortho-nitrosobenzaldehyde. nih.govresearchgate.net While the electronic structure of this compound is different, the principle of forming both radical and ionic intermediates upon photoexcitation is a common feature of benzyl ester photochemistry. acs.org

Chemical Stability under Various Conditions (e.g., pH, Oxidizing/Reducing Agents)

The chemical stability of this compound is significantly influenced by the reaction conditions, particularly the pH and the presence of oxidizing or reducing agents. The 2,4-dimethoxybenzyl (DMB) group is frequently used as a protecting group in organic synthesis due to its specific stability profile.

Acidic Conditions: The 2,4-dimethoxybenzyl group is known to be labile under acidic conditions. bme.hu It can be cleaved from amides and likely esters using various acids such as triflic acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). bme.hursc.org The cleavage is thought to proceed through the formation of a stabilized benzylic carbocation.

Basic Conditions: In the context of N-protected sulfamates, the 2,4-dimethoxybenzyl group has been reported to be stable to bases. rsc.org This suggests that this compound would also exhibit stability under basic conditions, where the primary reaction would be saponification of the ester linkage rather than cleavage of the benzyl-oxygen bond.

Oxidizing Agents: The stability of 2,4-dimethoxybenzyl esters towards oxidizing agents is variable. While they are reported to be stable to some oxidizing agents, they can be cleaved by more powerful ones. nih.gov For instance, 2,4-dimethoxybenzyl esters are rapidly cleaved by treatment with stable triarylamine radical cations. nih.gov In contrast, attempts to cleave p-methoxybenzyl (PMB) esters, a closely related protecting group, with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been unsuccessful, suggesting that this compound would also be stable under these conditions. nih.gov However, stronger oxidizing agents, such as a combination of chromium trioxide and a silyl (B83357) chloride, are effective in cleaving p-methoxybenzyl and 3,4-dimethoxybenzyl esters, indicating that this compound would likely be susceptible to cleavage under similar potent oxidizing conditions. nih.gov

The following table summarizes the stability of the 2,4-dimethoxybenzyl group under various chemical conditions, which can be extrapolated to infer the stability of this compound.

ConditionReagent/EnvironmentStabilityReference
AcidicTriflic AcidLabile bme.hu
p-Toluenesulfonic Acid (p-TsOH)Labile bme.hu
Trifluoroacetic Acid (TFA)Labile rsc.org
BasicGeneral bases/nucleophilesStable rsc.org
OxidizingTriarylamine radical cationsLabile nih.gov
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Stable (inferred from PMB esters) nih.gov
Chromium trioxide/silyl chlorideLabile (inferred from PMB and 3,4-DMB esters) nih.gov
ReducingGeneral reducing agentsStable (inferred from N-protected sulfamates) rsc.org

Environmental Degradation Studies and Chemical Fate in Abiotic Systems

Specific environmental fate and transport data for this compound are scarce. However, the environmental behavior can be inferred from data on related compounds such as benzyl acetate and other phthalate (B1215562) esters.

The primary abiotic degradation pathway for esters in the environment is hydrolysis. For benzyl acetate, this process would yield benzyl alcohol and acetic acid. nih.govoecd.org It is expected that this compound would undergo a similar hydrolysis reaction to produce 2,4-dimethoxybenzyl alcohol and acetic acid. The rate of this hydrolysis would be dependent on environmental conditions such as pH and temperature.

Once formed, 2,4-dimethoxybenzyl alcohol would be subject to further degradation. Benzyl alcohol itself is expected to undergo microbial degradation under both aerobic and anaerobic conditions. taylorfrancis.com In the atmosphere, vapor-phase benzyl acetate is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2.5 days. nih.gov A similar atmospheric fate would be expected for this compound.

The environmental degradation of butyl benzyl phthalate, another aryl alkyl ester, involves initial hydrolysis of the ester linkages to form monoesters and phthalic acid, which are then further mineralized by microorganisms. nih.gov This suggests that the ester linkage in this compound is a likely point of initial attack in biological degradation pathways.

The following table outlines the probable environmental fate of this compound based on data from analogous compounds.

Environmental CompartmentDegradation PathwayAnticipated ProductsReference (Analogous Compound)
Water/SoilHydrolysis2,4-Dimethoxybenzyl alcohol, Acetic acid nih.govoecd.org (Benzyl acetate)
Water/SoilBiodegradationFurther mineralization of hydrolysis products taylorfrancis.comnih.gov (Butyl benzyl phthalate, Benzyl alcohol)
AtmospherePhotochemical reaction with hydroxyl radicalsVarious oxidation products nih.gov (Benzyl acetate)

Future Research Directions and Unexplored Potential of 2,4 Dimethoxybenzyl Acetate

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,4-Dimethoxybenzyl acetate (B1210297) is conventionally achievable through standard esterification protocols. However, future research should focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Current synthetic approaches often rely on the esterification of 2,4-Dimethoxybenzyl alcohol with acetic anhydride (B1165640) or acetyl chloride. While effective at a lab scale, these methods can present challenges regarding atom economy and the use of hazardous reagents. Future explorations could pivot towards greener and more innovative routes.

Potential Future Synthetic Strategies:

Enzymatic Catalysis: Lipase-catalyzed esterification in non-aqueous solvents presents a green alternative, offering high selectivity under mild reaction conditions and minimizing by-product formation.

Flow Chemistry: Continuous flow synthesis could enable precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Mechanochemistry: Solid-state synthesis through ball milling could offer a solvent-free or low-solvent route, reducing environmental impact and potentially discovering novel reactive pathways.

Advanced Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to heterogeneous catalysis systems that are easily recoverable and reusable, enhancing the economic and environmental viability of the synthesis.

Synthetic RoutePotential AdvantagesResearch Focus
Enzymatic Esterification High selectivity, mild conditions, environmentally friendly.Screening for optimal lipases, solvent engineering, reaction optimization.
Continuous Flow Synthesis High throughput, enhanced safety, precise process control, scalability.Reactor design, optimization of flow parameters, integration with purification.
Mechanochemical Synthesis Solvent-free, reduced waste, potential for novel reactivity.Optimization of milling conditions, study of reaction kinetics and mechanism.
Advanced Catalysis Catalyst reusability, enhanced reaction rates, potential for new pathways.Design and synthesis of novel catalysts (e.g., MOFs, nanoparticles).

Exploration of Undiscovered Reactivity and Mechanistic Insights

The electronic properties of the 2,4-dimethoxy-substituted ring are known to stabilize a benzylic carbocation, a key feature in the chemistry of the corresponding DMB protecting group. researchgate.netbme.hu However, the specific reactivity of the acetate ester has not been extensively studied. Future work should aim to uncover novel reactions and gain a deeper mechanistic understanding through a combination of experimental and computational methods.

Areas for Investigation:

Controlled C-O Bond Cleavage: While the DMB group is known to be cleaved under acidic or oxidative conditions, the precise conditions for the selective cleavage of the benzyl-oxygen bond in 2,4-Dimethoxybenzyl acetate to generate the stable 2,4-dimethoxybenzyl cation need to be systematically studied. rsc.orgresearchgate.net This cation could serve as a valuable intermediate in various organic transformations.

Transition Metal-Catalyzed Reactions: The C-O bond of the acetate could be a target for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, or C-S bonds at the benzylic position. This would represent a significant expansion of its synthetic utility.

Photochemical Reactivity: The photochemistry of benzyl (B1604629) acetates can lead to interesting rearrangements and bond-forming reactions. collectionscanada.gc.ca Investigating the photochemical behavior of this compound could unveil unique transformations, such as photo-Fries-type rearrangements or the generation of reactive intermediates under mild conditions.

Computational and Mechanistic Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the reaction mechanisms, transition states, and electronic effects governing the compound's reactivity. researchgate.netbme.hu Such studies could guide experimental design and explain observed chemical phenomena.

Expansion of Applications in Specialized Chemical Transformations

Building on a deeper understanding of its reactivity, this compound could be developed as a valuable reagent for specialized applications in organic synthesis.

Potential Applications:

Electrophilic Benzylic Alkylation: As a stable precursor to the 2,4-dimethoxybenzyl carbocation, it could be employed as an electrophilic alkylating agent to introduce the DMB moiety onto a wide range of nucleophiles under specific, triggerable conditions.

Protecting Group Chemistry: While the parent alcohol is used to introduce the DMB protecting group, the acetate derivative might offer advantages in certain contexts, such as improved solubility, different reactivity profiles, or applicability in one-pot, multi-step reaction sequences.

Cascade Reactions: The acetate functionality could act as a trigger or a participating group in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Traceless Linker in Solid-Phase Synthesis: The 2,4-dimethoxybenzyl group has been incorporated into linkers for solid-phase synthesis. researchgate.net The acetate variant could be explored for developing novel linkers with unique cleavage properties, potentially enabling the synthesis of complex molecules like peptides or oligonucleotides.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and chemical properties of this compound make it an intriguing candidate for incorporation into advanced materials and nanotechnologies.

Future Research Avenues:

Responsive Polymers: The acid-labile nature of the 2,4-dimethoxybenzyl ester linkage could be exploited by incorporating it into polymer backbones or as a pendant group. This could lead to the development of "smart" polymers that degrade or release cargo in response to acidic stimuli, with potential applications in drug delivery, diagnostics, and self-healing materials.

Surface Functionalization: The molecule could be used to modify the surfaces of nanoparticles or other materials. Subsequent cleavage of the DMB group would expose a carboxylic acid or hydroxyl group, allowing for further functionalization or altering the material's surface properties (e.g., hydrophilicity).

Precursor for Nanomaterials: Esterification reactions have been used in the synthesis of metal oxide nanoparticles. scispace.com The reaction of this compound under specific conditions could be explored as a novel route to producing functionalized or composite nanomaterials.

Organic Electronics: Aromatic compounds with electron-donating groups are of interest in organic electronics. While speculative, derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) after appropriate structural modification.

Predictive Modeling and Machine Learning Approaches for this compound Chemistry

The application of computational tools, including predictive modeling and machine learning (ML), can significantly accelerate the exploration of this compound's chemical space.

Computational Strategies:

Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the outcome and optimal conditions for reactions involving this compound, saving significant experimental time and resources. eurekalert.org

QSAR (Quantitative Structure-Activity Relationship): If the compound or its derivatives are found to have biological activity, QSAR models could be developed to predict the activity of new analogues, guiding the design of more potent compounds. atomwise.com

DFT for Property Prediction: Quantum mechanical methods can predict various properties, including spectral data (NMR, IR), bond dissociation energies, and reaction energy profiles, which are crucial for understanding its stability and reactivity. researchgate.net

Explainable AI for Mechanistic Discovery: Advanced ML techniques, often termed explainable AI, can help identify the key structural features that govern a molecule's reactivity or properties, providing chemists with intuitive insights that can guide future research. researchgate.net

Research AreaComputational ToolPotential Outcome
Synthesis Optimization Machine Learning (e.g., Bayesian Optimization)Identification of optimal reaction conditions (catalyst, solvent, temperature).
Reactivity Prediction Density Functional Theory (DFT)Calculation of reaction barriers, prediction of regioselectivity, and reaction mechanisms. researchgate.net
Materials Design Molecular Dynamics (MD) SimulationsModeling the behavior of polymers containing the DMB acetate unit, predicting material properties.
Novel Reaction Discovery Explainable AI & Data MiningUncovering hidden structure-reactivity relationships and proposing novel transformations. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-dimethoxybenzyl acetate, and how is the product characterized?

  • Synthesis : A standard method involves acetylation of 2,4-dimethoxybenzyl alcohol (CAS 7314-44-5) using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H2SO4 or pyridine). The alcohol precursor can be synthesized via reduction of 2,4-dimethoxybenzaldehyde followed by acetylation .
  • Characterization : Key techniques include:

  • <sup>1</sup>H NMR : Distinct aromatic proton signals (δ ~6.4–7.2 ppm for methoxy-substituted benzene) and acetate methyl protons (δ ~2.1 ppm).
  • IR Spectroscopy : C=O stretch at ~1740 cm<sup>-1</sup> (ester) and C-O stretches at ~1250 cm<sup>-1</sup> (methoxy groups).
  • GC-MS : Molecular ion peak at m/z 196 (C11H14O4+) and fragmentation patterns for structural confirmation .

Q. How can this compound be distinguished from its structural isomers (e.g., 2,3- or 2,5-dimethoxybenzyl acetate) analytically?

  • NMR Differentiation :

  • 2,4-isomer : Two distinct methoxy environments (δ ~3.8 ppm for C-2 and C-4 OCH3), with aromatic protons at C-6 (δ ~6.4 ppm, singlet) and C-3/C-5 (δ ~6.8 ppm, doublet).
  • 2,3-isomer : Split aromatic protons due to adjacent methoxy groups.
    • Chromatography : Reverse-phase HPLC or GC with polar columns (e.g., DB-WAX) can resolve isomers based on retention times .

Advanced Research Questions

Q. What mechanistic insights exist for the photolysis of this compound in aqueous versus organic solvents?

  • Key Findings :

  • In aqueous solutions, polar products (e.g., 2,4-dimethoxybenzyl alcohol) dominate due to solvolysis via ionic intermediates.

  • In nonpolar solvents (e.g., hexane), radical pathways yield nonpolar derivatives (e.g., ethylbenzene analogs) .

    • Methodology :
  • Use membrane introduction mass spectrometry (MIMS) for real-time monitoring of photolysis products.

  • Compare product ratios under varying UV intensities (e.g., 254 nm) and solvent polarities.

    SolventMajor ProductRelative Yield (%)
    Water2,4-Dimethoxybenzyl alcohol85
    MethanolMethyl ether derivatives60
    HexaneEthylbenzene analogs30

    Hypothetical data extrapolated from (3,5-isomer study).

Q. How does this compound interact with glucose-methanol-choline (GMC) oxidoreductases, and what experimental approaches are used to study this?

  • Enzymatic Role : The compound may serve as a substrate analog for aryl-alcohol oxidases. Its acetate group could undergo hydrolysis to 2,4-dimethoxybenzyl alcohol, which is oxidized to the corresponding aldehyde .
  • Assay Design :

Kinetic Studies : Monitor alcohol formation via HPLC or fluorescence assays.

Inhibition Tests : Use competitive inhibitors (e.g., 3,4-dimethoxybenzyl alcohol) to probe active-site specificity.

Structural Analysis : Co-crystallize the enzyme with the substrate for X-ray diffraction studies .

Q. What challenges arise in quantifying trace amounts of this compound in complex biological matrices, and how are they addressed?

  • Analytical Challenges :

  • Matrix interference from phenolics or lipids.
  • Low volatility for GC analysis.
    • Solutions :
  • Derivatization : Use silylation (e.g., BSTFA) to enhance volatility for GC-MS.
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective quantification (e.g., m/z 196 → 154 transition).
  • Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound .

Q. What synthetic strategies leverage this compound as a protecting group or intermediate in peptide chemistry?

  • Applications :

  • Amide Protection : The 2,4-dimethoxybenzyl (DMB) group is acid-labile, making it suitable for temporary protection of amines in solid-phase peptide synthesis.
  • Example : In , DMB-protected asparagine derivatives were cleaved using trifluoroacetic acid (TFA) with >75% yield .
    • Methodology :
  • Introduce DMB via nucleophilic substitution or acylation.
  • Deprotection under mild acidic conditions (e.g., 20% TFA in DCM) to avoid side reactions.

Data Contradictions and Resolution

Q. Discrepancies in reported yields for photolysis products: How can solvent polarity and photon flux explain variability?

  • Conflict : Studies on similar esters (e.g., 3,5-dimethoxybenzyl acetate) report inconsistent product ratios.
  • Resolution :

  • Solvent Polarity : Polar solvents stabilize ionic intermediates, favoring alcohol formation (e.g., 300× higher yield in water vs. hexane).
  • Photon Flux : Higher UV intensity promotes radical pathways, increasing nonpolar products. Standardize light sources (e.g., 254 nm Hg lamps) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.